N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Description
N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a heterocyclic compound featuring a benzothiazole core linked to a thiazole ring via a propanamide bridge. The thiazole moiety is substituted with a 4-methoxybenzenesulfonamido group, which confers unique electronic and steric properties. This compound is structurally designed to exploit the pharmacological relevance of benzothiazoles and sulfonamides, both known for their roles in kinase inhibition, anti-inflammatory activity, and antimicrobial applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S3/c1-28-14-7-9-15(10-8-14)31(26,27)24-20-21-13(12-29-20)6-11-18(25)23-19-22-16-4-2-3-5-17(16)30-19/h2-5,7-10,12H,6,11H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXFZNVGFHNLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde, the benzothiazole ring can be synthesized through a cyclization reaction.
Formation of the Thiazole Ring: The thiazole ring can be synthesized from α-haloketones and thiourea.
Coupling Reactions: The benzothiazole and thiazole rings can be coupled using appropriate linkers and reagents.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through a reaction with sulfonyl chlorides and amines.
Final Assembly: The final compound can be assembled through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzothiazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential in treating various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis:
Sulfonamide Substituents :
- The target compound’s 4-methoxybenzenesulfonamido group is less electron-withdrawing than the 4-nitrobenzenesulfonyl groups in 17b and 17c . This difference may enhance metabolic stability compared to nitro derivatives, which are prone to reduction in vivo.
- Dabrafenib ’s 2,6-difluorobenzenesulfonamido group demonstrates the importance of halogenation in enhancing target affinity and pharmacokinetics .
V003-3398 incorporates a fluorophenylamino-thiazole motif, highlighting the role of fluorine in improving membrane permeability .
Synthetic Efficiency :
- Analogs like 17c achieve near-quantitative yields (99.33%) via optimized coupling reactions, suggesting that the target compound’s synthesis could benefit from similar methodologies .
Biological Implications :
- The benzothiazole core shared by the target compound and 17b–17c is associated with anti-inflammatory and anticancer activity, likely due to interactions with ATP-binding pockets in kinases .
- The methoxy group in the target compound may improve solubility compared to bulkier substituents (e.g., indole in 17c), which could enhance oral bioavailability .
Biological Activity
N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a thiazole ring, which are known for their biological activity. The presence of the sulfonamide group enhances its pharmacological profile. The molecular formula is CHNOS, with a molecular weight of approximately 402.49 g/mol.
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole and thiazole exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study indicated that related thiazole derivatives had minimal inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL against tested pathogens .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 6-Thiocyanate-β-bromo-propionyl-UBT | 50 | Bacteria |
| N-(1,3-benzothiazol-2-yl) derivatives | 100 | Fungi |
Anticancer Activity
Several studies have evaluated the anticancer potential of benzothiazole derivatives. For example, compounds derived from benzothiazole have been tested against various cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some derivatives exhibited moderate inhibitory effects on cell proliferation, indicating potential as anticancer agents .
The biological mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, certain derivatives promote apoptosis through mitochondrial pathways.
In particular, the sulfonamide group is believed to play a crucial role in enhancing the compound's interaction with biological targets.
Study on Antimicrobial Efficacy
In a recent study published in PMC, researchers synthesized several thiazole derivatives and tested their antimicrobial efficacy. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Screening
Another study focused on the anticancer properties of thiazole derivatives. Selected compounds were evaluated for their cytotoxicity against cancer cell lines. The findings suggested that specific substitutions on the thiazole ring could enhance anticancer activity, underscoring the importance of structural modifications in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
